molecular formula C19H14O5 B611786 Vulpinic acid CAS No. 521-52-8

Vulpinic acid

Cat. No.: B611786
CAS No.: 521-52-8
M. Wt: 322.3 g/mol
InChI Key: OMZRMXULWNMRAE-ICFOKQHNSA-N
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Description

Mechanism of Action

Target of Action

Vulpinic acid, a natural product extracted from lichen species, has been found to primarily target microRNAs (miRNAs) in cancer cells . In breast cancer cells, for instance, it specifically responds to 12 miRNAs . These miRNAs play a significant role in the regulation of gene expression and are crucial in various biological processes, including cell proliferation and apoptosis .

Mode of Action

this compound interacts with its targets by inhibiting the expression of specific miRNAs, thereby suppressing cell proliferation . It has been shown to downregulate the expression of 12 miRNAs by repressing the FOXO-3 gene . This interaction leads to changes in the cellular processes, particularly in the regulation of apoptosis and cell cycle .

Biochemical Pathways

The primary biochemical pathways affected by this compound are the apoptosis, cell cycle, and MAPK pathways . By inhibiting the expression of specific miRNAs, this compound influences these pathways, leading to changes in cell proliferation and apoptosis levels . The miRNA targets were mainly found to play a role in these pathways .

Result of Action

The action of this compound results in the regulation of apoptosis signaling pathways by decreasing the expression of miRNAs . This leads to a suppression of cell proliferation, particularly in cancer cells . For instance, in breast cancer cells, this compound has been shown to inhibit the expression of 12 miRNAs, thereby suppressing cell proliferation .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, lichens may exploit the ultraviolet-blocking properties of this compound, protecting the underlying photobionts . .

Biochemical Analysis

Biochemical Properties

Vulpinic acid is derived biosynthetically by esterification from pulvinic acid . Pulvinate itself derives from the aromatic amino acids phenylalanine and tyrosine, via dimerization and oxidative ring-cleavage of aryl pyruvic acids . The roles of this compound are not fully established, but it may include properties that make it an antifeedant for herbivores .

Cellular Effects

This compound has been shown to have a strong anti-proliferative effect on various cancer cells . It has been found to decrease the viability of A-375 melanoma cells and MCF-7 breast cancer cells without damaging human epidermal melanocyte cells . It also promotes apoptotic cell death through G2/M arrest .

Molecular Mechanism

This compound may downregulate the expression of 12 miRNAs by repressing the FOXO-3 gene . The miRNA targets were mainly found to play a role in the apoptosis, cell cycle, and MAPK pathways . Moreover, Bcl-2, Bax, procaspase-3, and procaspase-9 protein levels were assessed by western blot analysis for validation of apoptosis at the protein level .

Temporal Effects in Laboratory Settings

The antiproliferative effect of this compound was screened against MCF-7 breast cancer cells and MCF-12A breast epithelial cells using the xCELLigence real-time cell analysis system . The results of the miRNA array and bioinformatic analyses demonstrated that 12 miRNAs were specifically responsive to this compound in MCF-7 breast cancer cells .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of this compound in animal models, it is known that this compound is relatively toxic to meat-eating mammals as well as insects and molluscs . It is not toxic to rabbits and mice .

Metabolic Pathways

This compound is a secondary metabolite of the fungal partner in the lichen symbiosis . It is derived from aromatic amino acids such as phenylalanine via secondary metabolism .

Preparation Methods

Chemical Reactions Analysis

Vulpinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at the ester or aromatic sites. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Properties

CAS No.

521-52-8

Molecular Formula

C19H14O5

Molecular Weight

322.3 g/mol

IUPAC Name

methyl (2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetate

InChI

InChI=1S/C19H14O5/c1-23-18(21)15(13-10-6-3-7-11-13)17-16(20)14(19(22)24-17)12-8-4-2-5-9-12/h2-11,20H,1H3/b17-15-

InChI Key

OMZRMXULWNMRAE-ICFOKQHNSA-N

Isomeric SMILES

COC(=O)/C(=C\1/C(=C(C(=O)O1)C2=CC=CC=C2)O)/C3=CC=CC=C3

SMILES

COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3

Canonical SMILES

COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3

Appearance

A crystalline solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC 5897, Vulpinic acid

Origin of Product

United States

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